Tetrahydrofuran-2-sulfinic acid
Description
Historical Context of Sulfinic Acid Chemistry
The study of sulfinic acids, organosulfur compounds with the general formula RSO₂H, has a rich history. nih.govnih.govresearchgate.net Initially, they were often regarded as transient species, prone to disproportionation into thiosulfonates and sulfonic acids, which made their isolation and characterization challenging. rsc.org Early research focused on understanding their fundamental reactivity, including their role as intermediates in oxidation reactions of thiols. nih.govnih.govresearchgate.net
A significant breakthrough in sulfinic acid chemistry was the development of methods for their synthesis and stabilization, allowing for a more thorough investigation of their properties. researchgate.net These methods include the reduction of sulfonyl chlorides, the oxidation of thiols, and the reaction of Grignard reagents with sulfur dioxide. The chemistry of cyclic sulfinic acid derivatives, in particular, remained underdeveloped for a considerable period due to their inaccessibility. rsc.orgbohrium.comresearchgate.net However, recent advancements have led to new synthetic strategies, opening the door to a wider exploration of these compounds. rsc.orgbohrium.comresearchgate.net The recognition of their utility as building blocks in organic synthesis has further propelled research in this area. researchgate.net
Overview of Tetrahydrofuran-Containing Compounds in Chemical Research
The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. researchgate.net This five-membered cyclic ether is known for its chemical stability and its ability to participate in various chemical transformations. wikipedia.orgorgsyn.org In medicinal chemistry, the THF scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. nih.gov Its presence can influence a molecule's pharmacokinetic properties and its interaction with biological targets. nih.gov
Beyond its role in pharmaceuticals, THF is a widely used aprotic solvent in both laboratory and industrial settings due to its ability to dissolve a broad range of polar and nonpolar compounds. wikipedia.orgqdsincerechem.com Its solvent properties are crucial for a variety of chemical reactions, including polymerizations and organometallic reactions. wikipedia.orggoogle.com Furthermore, the THF structure can be derived from renewable resources, making it an attractive building block for sustainable chemistry. rsc.orgrsc.orgrsc.org The functionalization of the THF ring at various positions allows for the creation of diverse molecular architectures with a wide range of applications. organic-chemistry.org
Rationale for the Academic Study of Tetrahydrofuran-2-sulfinic Acid
The academic interest in this compound stems from the unique combination of the sulfinic acid functional group and the tetrahydrofuran scaffold. The placement of the sulfinic acid group at the 2-position of the THF ring introduces a chiral center, suggesting the potential for stereoselective reactions and applications in asymmetric synthesis.
The chemistry of cyclic sulfinic acid derivatives has been a field of growing interest, with a focus on their synthesis and utility as synthetic intermediates. rsc.orgbohrium.comresearchgate.net The study of this compound contributes to this expanding area of research. Understanding the synthesis, stability, and reactivity of this specific compound can provide valuable insights into the broader class of cyclic sulfinic acids.
Furthermore, the incorporation of a sulfinic acid group onto the well-established tetrahydrofuran framework, known for its presence in bioactive molecules, opens up possibilities for the design of novel compounds with potential pharmacological activities. The study of its properties could lead to the development of new chemical entities for various applications in medicinal and materials science.
Interactive Data Tables
Below are interactive tables summarizing key information related to the compounds discussed in this article.
Properties
Molecular Formula |
C4H8O3S |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
oxolane-2-sulfinic acid |
InChI |
InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-4/h4H,1-3H2,(H,5,6) |
InChI Key |
DTJSDLBAQTZMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Tetrahydrofuran 2 Sulfinic Acid
Direct Synthesis Approaches
Direct methods aim to form the C-S bond at the C2 position of the tetrahydrofuran (B95107) ring, converting a C-H bond directly into a C-SO₂H group or its synthetic equivalent. These routes are often valued for their atom and step economy.
Photochemical Routes from Tetrahydrofuran and Sulfur Dioxide Precursors
Photochemical methods offer a powerful strategy for the functionalization of unactivated C(sp³)-H bonds, such as those found in tetrahydrofuran (THF). These reactions typically proceed via a radical mechanism. The process can be envisioned as a three-component reaction involving the THF substrate, a sulfur dioxide source, and a photocatalyst or light source to initiate the reaction. researchgate.net
The general mechanism involves the generation of a radical at the 2-position of the tetrahydrofuran ring. This can be achieved through hydrogen atom transfer (HAT) mediated by a photogenerated species. The resulting tetrahydrofuranyl radical is then trapped by sulfur dioxide or a sulfur dioxide surrogate, like the DABCO·(SO₂)₂ adduct (DABSO), to form a sulfonyl radical. researchgate.netrsc.org This intermediate can then be further reduced to the desired sulfinic acid.
While direct photochemical synthesis of tetrahydrofuran-2-sulfinic acid is a plausible route, related reactions have been documented. For instance, the photochemical reaction between tetrahydrofuran and sulfur dioxide can also lead to the formation of bis(tetrahydrofuran-2-yl)sulfone, indicating that the key C-S bond formation is feasible under these conditions. thieme-connect.de The success of the sulfinic acid synthesis depends on controlling the reaction pathway to favor the sulfinate product over the sulfone or other byproducts.
Table 1: Key Features of Photochemical Sulfination
| Parameter | Description | Source |
|---|---|---|
| Reactants | Tetrahydrofuran, Sulfur Dioxide (or surrogate like DABSO) | researchgate.netrsc.org |
| Reaction Type | Photocatalytic C(sp³)-H Functionalization | researchgate.net |
| Key Intermediate | Tetrahydrofuran-2-yl radical, Tetrahydrofuran-2-sulfonyl radical | researchgate.netrsc.org |
| Potential Byproduct | Bis(tetrahydrofuran-2-yl)sulfone | thieme-connect.de |
Exploration of Alternative Direct Sulfination Methods
Beyond photochemistry, direct sulfination can be achieved using organometallic intermediates. These methods involve the generation of a nucleophilic carbon at the C2 position of THF, which then attacks an electrophilic sulfur dioxide source.
A prominent strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with sulfur dioxide or a solid SO₂ surrogate like DABSO. acs.org The process would first require the preparation of 2-lithiotetrahydrofuran or a 2-tetrahydrofuranyl Grignard reagent from a corresponding 2-halotetrahydrofuran precursor. The addition of this organometallic species to SO₂ or DABSO generates a metal sulfinate salt in situ. acs.orgacs.org Subsequent acidic workup would then yield the final this compound. This approach offers a high-yielding, one-pot synthesis of sulfinates and is compatible with a range of organometallic precursors. acs.org
Indirect Synthesis Pathways through Functional Group Interconversion
Indirect methods involve the synthesis of a tetrahydrofuran ring already bearing a suitable functional group at the C2 position, which is then chemically converted into the sulfinic acid moiety.
Synthesis from Halogenated Tetrahydrofuran Precursors
Starting with a halogenated tetrahydrofuran, specifically 2-chlorotetrahydrofuran (B82840) or 2-bromotetrahydrofuran, provides a versatile entry point for introducing the sulfinic acid group. The carbon-halogen bond offers a reactive site for nucleophilic substitution.
A general and mild method for this transformation is the use of a protected sulfinate reagent, such as sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). researchgate.net In this approach, the halide at the C2 position of THF would be displaced by the SMOPS reagent. The resulting intermediate can then be deprotected to reveal the sulfinic acid. This method is advantageous as it avoids the use of harsh oxidizing conditions or organometallic reagents, making it compatible with various functional groups. researchgate.net Another route involves the formation of 3-chlorotetrahydrofuran, which can be hydrogenated to tetrahydrofuran, demonstrating the manipulation of halogenated THF compounds. google.com
Approaches via Tetrahydrofuran-2-carboxylic Acid Derivatives
Tetrahydrofuran-2-carboxylic acid is a readily accessible starting material, often produced by the catalytic hydrogenation of biomass-derived 2-furancarboxylic acid over palladium catalysts. d-nb.info This carboxylic acid can be converted to the target sulfinic acid through a multi-step sequence.
A documented method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (tetrahydrofuran-2-carbonyl chloride), using a halogenating agent like thionyl chloride. google.com This activated intermediate is then reacted with a reducing sulfur-containing salt, for instance, sodium sulfhydrate (NaSH), to replace the halogen and form the sulfinic acid. google.com A patent also describes a potential one-step method from R-(+)-tetrahydrofuran-2-formic acid using a "hydrogenation xanthan element" and an organic base. google.com
Table 2: Synthesis via Tetrahydrofuran-2-carboxylic Acid
| Step | Reagents | Intermediate/Product | Source |
|---|---|---|---|
| 1. Activation | Thionyl Chloride (SOCl₂) | Tetrahydrofuran-2-carbonyl chloride | google.com |
| 2. Sulfination | Sodium Sulfhydrate (NaSH) | this compound | google.com |
Strategies from Sulfonyl Precursors (e.g., Reduction of Sulfonyl Chlorides)
A classic and reliable method for preparing sulfinic acids is the reduction of their corresponding sulfonyl derivatives, most commonly sulfonyl chlorides. This pathway requires the initial synthesis of tetrahydrofuran-2-sulfonyl chloride. The synthesis of sulfonyl chlorides can be achieved through methods such as the oxidative chlorination of thiols. organic-chemistry.org
Once tetrahydrofuran-2-sulfonyl chloride is obtained, it can be reduced to this compound using a variety of reducing agents. Common reagents for this transformation include sulfites (e.g., sodium sulfite) or phosphines like triphenylphosphine (B44618) (PPh₃). acs.org The reduction of sulfonyl chlorides to sulfinic acids is a well-established transformation, though care must be taken to avoid over-reduction to the corresponding thiol. This strategy benefits from the relative stability of sulfonyl chlorides as intermediates compared to other precursors.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran |
| Sulfur dioxide |
| Bis(tetrahydrofuran-2-yl)sulfone |
| 2-Halotetrahydrofuran |
| Tetrahydrofuran-2-carboxylic acid |
| Thionyl chloride |
| Sodium sulfhydrate |
| Tetrahydrofuran-2-sulfonyl chloride |
| Triphenylphosphine |
| Sodium sulfite |
| 2-Furancarboxylic acid |
| Sodium 3-methoxy-3-oxopropane-1-sulfinate |
| 3-Chlorotetrahydrofuran |
| R-(+)-tetrahydrofuran-2-formic acid |
Reactivity and Reaction Mechanisms of Tetrahydrofuran 2 Sulfinic Acid
Acid-Base Chemistry and Tautomerism
The sulfinic acid group (-SO₂H) is the primary center of acidity in tetrahydrofuran-2-sulfinic acid. In general, sulfinic acids are stronger acids than their corresponding carboxylic acids but weaker than the analogous sulfonic acids. core.ac.uk The acidity of these compounds is influenced by the solvent, with titrations in non-aqueous solvents like tetrahydrofuran (B95107) and dimethylformamide providing insight into their relative acid strengths. core.ac.uk
In aqueous solutions, sulfinic acids can exist in equilibrium with their conjugate bases, sulfinate ions. The position of this equilibrium is dictated by the pKa of the acid and the pH of the solution.
Tautomerism, the migration of a proton, is a potential phenomenon in sulfinic acids, although the sulfinic acid form (R-S(O)OH) is generally the more stable tautomer compared to the sulfone form (R-SO₂H). Computational studies on similar systems, like pyridones, have shown that factors such as aromaticity gain, orbital and electrostatic interactions, and Pauli repulsion can influence tautomeric equilibria. nih.gov The polarity of the medium can also play a significant role, with more polar solvents potentially favoring one tautomer over another. nih.gov
Oxidation Reactions
The sulfur atom in this compound is in an intermediate oxidation state and is susceptible to oxidation. Oxidation of sulfinic acids typically yields the corresponding sulfonic acids. libretexts.orgresearchgate.net Common oxidizing agents like hydrogen peroxide can facilitate this transformation. researchgate.net The oxidation of thiols to sulfinic acids and subsequently to sulfonic acids is a known pathway, highlighting the stepwise nature of sulfur oxidation. researchgate.net
The tetrahydrofuran ring itself can also undergo oxidation, particularly at the α-carbon positions. magtech.com.cn However, the reactivity of the sulfinic acid group often dominates in oxidation reactions. The autoxidation of sulfinic acids is a known process, which can be influenced by the solvent environment. nih.govrsc.org
Nucleophilic and Electrophilic Reactions at the Sulfur Center
The sulfur atom in the sulfinate group can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.
Nucleophilic Reactions: The sulfur atom in sulfinate salts, the conjugate base of sulfinic acids, is a potent nucleophile. libretexts.orgmsu.edu This nucleophilicity allows for reactions with various electrophiles, such as alkyl halides, to form sulfones. libretexts.orgmsu.edunih.gov This reactivity is a cornerstone of sulfone synthesis. nih.gov
Electrophilic Reactions: In the presence of an activating agent, the sulfur atom of a sulfoxide (B87167) (a related sulfur-containing functional group) can become electrophilic. nih.govacs.org This principle is exemplified in the Pummerer reaction, where a sulfoxide is activated by an acid anhydride, rendering the sulfur susceptible to nucleophilic attack. nih.govacs.org While this reaction is characteristic of sulfoxides, it illustrates the potential for the sulfur atom in related species to act as an electrophile under appropriate conditions.
Ring-Opening Reactions of the Tetrahydrofuran Moiety
The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, often promoted by acids or other reagents.
Strong acids, such as sulfuric acid in the presence of acetic anhydride, can cleave the ether linkages of tetrahydrofuran at room temperature to yield diacetoxyalkanes. researchgate.net Lewis acids are also known to promote the ring-opening of tetrahydrofuran. wikipedia.org Theoretical studies have investigated the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs), revealing that the activation barrier for this reaction is influenced by the distance between the Lewis acidic and basic centers of the FLP. nih.gov
In the context of related furan (B31954) derivatives, the hydrogenolysis of the furan ring can occur before the hydrogenation of the ring is complete. d-nb.info For instance, in the conversion of 2-furancarboxylic acid, C-O bond hydrogenolysis can open the ring to produce compounds like 5-hydroxyvaleric acid. d-nb.info This indicates that under certain catalytic conditions, the ring of a substituted tetrahydrofuran could potentially be opened.
Mechanistic Investigations through Kinetic and Isotopic Studies
Kinetic and isotopic studies are powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving tetrahydrofuran and its derivatives, such studies have provided valuable insights.
The kinetics of the oxidation of tetrahydrofuran have been studied, showing, for example, a first-order dependence on the concentration of the oxidizing agent chloramine-T and fractional-order dependence on the concentrations of tetrahydrofuran and H⁺ ions in acidic media. researchgate.net
Kinetic isotope effect (KIE) studies have been instrumental in distinguishing between different reaction pathways. For example, a significant primary KIE was observed in the oxidation of phenols by a cupric-superoxo complex, supporting a hydrogen atom transfer (HAT) mechanism. nih.gov Such studies could be applied to investigate the mechanisms of reactions involving this compound, particularly for reactions involving the cleavage of C-H or O-H bonds.
Isotopic labeling can also be used to trace the fate of atoms during a reaction, providing definitive evidence for proposed mechanisms. For instance, isotopic labeling could be employed to track the oxygen atoms during the oxidation of the sulfinic acid group or to follow the carbon skeleton during ring-opening reactions.
Derivatization and Functionalization of Tetrahydrofuran 2 Sulfinic Acid
Esterification and Amidation of the Sulfinic Acid Group
The sulfinic acid moiety is a key site for derivatization, readily undergoing esterification and amidation to form sulfinate esters and sulfonamides, respectively. These transformations are crucial for modifying the compound's properties and for creating intermediates for further synthesis.
Esterification: The conversion of sulfinic acids to sulfinate esters is a fundamental reaction. acs.org This can be achieved by reacting Tetrahydrofuran-2-sulfinic acid with various alcohols under appropriate conditions. The resulting sulfinate esters are often more stable and synthetically versatile than the parent acid. For instance, the Fischer esterification method, which involves treating a carboxylic acid with an alcohol and a strong acid catalyst, provides a conceptual basis for these reactions, although specific conditions may be adapted for sulfinic acids. masterorganicchemistry.com
Table 1: Hypothetical Esterification of this compound
| Reactant Alcohol | Product (Sulfinate Ester) | Potential Conditions |
|---|---|---|
| Methanol | Methyl tetrahydrofuran-2-sulfinate | Acid catalyst (e.g., H₂SO₄), heat |
| Ethanol | Ethyl tetrahydrofuran-2-sulfinate | Acid catalyst, heat |
| Benzyl (B1604629) alcohol | Benzyl tetrahydrofuran-2-sulfinate | Coupling agent (e.g., DCC), base |
Amidation: The synthesis of sulfonamides from sulfinic acids can be accomplished through various methods. One effective approach involves the electrophilic amination of sulfinate salts. Reagents such as hydroxylamine-O-sulfonic acid have proven to be versatile nitrogen sources for such transformations, capable of reacting with sulfinates under mild conditions to produce primary sulfonamides in good yields. researchgate.net This method is often more efficient than traditional routes that use ammonia (B1221849) and sulfonyl chlorides. researchgate.net
Table 2: Hypothetical Amidation of this compound
| Amine Source | Product (Sulfonamide) | Potential Reagent/Conditions |
|---|---|---|
| Hydroxylamine-O-sulfonic acid | Tetrahydrofuran-2-sulfonamide | Aqueous base, then amination |
| Aniline | N-Phenyl-tetrahydrofuran-2-sulfonamide | Activation then reaction with aniline |
| Diethylamine | N,N-Diethyl-tetrahydrofuran-2-sulfonamide | Conversion to sulfonyl chloride, then amination |
Functionalization at the Tetrahydrofuran (B95107) Ring
Beyond the sulfinic acid group, the tetrahydrofuran ring itself offers opportunities for functionalization. These reactions can introduce new substituents or alter the ring structure entirely.
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern synthesis. For the THF ring, metal-free protocols have been developed for the α-C−H amidation of ethers. researchgate.net Using hypervalent iodine oxidants, it is possible to selectively introduce a sulfonamide group at the C2 or C5 position of the THF ring, demonstrating that the ring's C-H bonds are accessible for modification. researchgate.net
Ring-Opening Reactions: The THF ring can be cleaved under certain conditions, particularly with the use of Lewis acids. mdpi.com Reagents like molybdenum pentachloride (MoCl₅) can initiate C-O bond cleavage in THF, leading to dimerized or functionalized linear products. mdpi.com Similarly, iodine has been used as a catalyst for the cleavage of cyclic ethers with acyl chlorides under mild, solvent-free conditions. mdpi.com These reactions transform the cyclic scaffold of this compound into a functionalized acyclic chain, opening up different synthetic pathways.
Table 3: Potential Functionalization Reactions at the THF Ring
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| α-C-H Amidation | Sulfonamide, PhI(OAc)₂ | 5-Amido-tetrahydrofuran-2-sulfinic acid |
| Ring Opening | Acyl chloride, Iodine catalyst | 4-Chlorobutyl ester derivative |
| Ring Opening | Lewis Acid (e.g., MoCl₅) | Dimerized or functionalized linear products |
Stereoselective Derivatization Strategies
When dealing with chiral molecules, controlling the stereochemical outcome of a reaction is paramount. For derivatives of this compound, which possesses a chiral center at the C2 position, stereoselective strategies are essential for synthesizing enantiomerically pure compounds.
The synthesis of optically active tetrahydrofuran-2-carboxylic acid is well-established, indicating that chiral precursors for this compound are accessible. google.com A primary strategy for stereoselective derivatization involves the synthesis of sulfinates. acs.org Reaction of a racemic mixture of this compound with a chiral alcohol (a chiral auxiliary) produces a mixture of diastereomeric sulfinate esters. These diastereomers have different physical properties and can be separated using techniques like chromatography or crystallization. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure sulfinate or other derivatives. acs.org This approach allows for the preparation of both enantiomers of the target compound from a single racemic starting material. acs.org
Furthermore, reactions on the THF ring can also proceed with high diastereoselectivity, often dictated by the steric hindrance of the existing substituents, where reagents approach from the less hindered face of the molecule. nih.govacs.org
Table 4: Example of Stereoselective Derivatization via Diastereomer Separation
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Diastereomer Formation | Racemic this compound + (R)-(-)-Menthol | Mixture of (R,R,R,R)- and (S,R,R,R)-Menthyl tetrahydrofuran-2-sulfinate |
| 2 | Separation | Chromatographic separation | Isolated (R,R,R,R)- and (S,R,R,R)-diastereomers |
| 3 | Cleavage/Transformation | Isolated diastereomer + Nucleophile | Enantiomerically pure sulfinyl compound |
Formation of Sulfur-Containing Heterocycles
This compound can serve as a precursor for the synthesis of more complex, sulfur-containing heterocyclic systems. The key is to transform the sulfinic acid group into a functionality that can participate in a cyclization reaction. For example, reduction of the sulfinic acid could yield a thiol (tetrahydrofuran-2-ylmethanethiol), a highly versatile intermediate.
This thiol could then be used in reactions known to form sulfur heterocycles. The reaction with disulfur (B1233692) dichloride (S₂Cl₂), for instance, is a well-known method for creating sulfur-rich rings like 1,2-dithioles. arkat-usa.orgresearchgate.net Depending on the reaction conditions and co-reagents, a variety of fused or spirocyclic heterocyclic systems could potentially be synthesized, incorporating the THF moiety into a larger, more complex structure. Elemental sulfur is also an excellent and readily available sulfur source for the synthesis of various sulfur-containing heterocycles. sioc-journal.cn
Table 5: Hypothetical Synthesis of Sulfur-Containing Heterocycles
| Intermediate | Cyclization Reagent | Potential Heterocyclic Product |
|---|---|---|
| Tetrahydrofuran-2-thiol | Disulfur dichloride (S₂Cl₂) | A dithiole fused or spiro-linked to the THF ring |
| Tetrahydrofuran-2-thiol | Elemental Sulfur (S₈), Amine | A thiazole (B1198619) or thiadiazole derivative |
| This compound | Reagents for conversion to N-sulfinyl amine | Cyclization to form a thiadiazole derivative |
Computational and Theoretical Studies
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. northwestern.edu These methods solve the electronic Schrödinger equation to determine the wavefunction and energy of the electrons, which in turn dictates the molecule's properties. northwestern.edu For Tetrahydrofuran-2-sulfinic acid, methods like Density Functional Theory (DFT) and high-level ab initio calculations such as coupled-cluster theory are employed to model its electronic structure. pnnl.gov
These calculations provide detailed information about:
Electron Distribution: Mapping the electron density reveals the polar nature of the molecule, highlighting the electronegative oxygen and sulfur atoms. This distribution is key to understanding intermolecular interactions.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict regions of reactivity. The HOMO is typically localized around the sulfinic acid group, indicating its potential as an electron donor, while the LUMO location suggests sites for nucleophilic attack.
Partial Atomic Charges: Calculating the partial charges on each atom quantifies the polarity of bonds like S=O, O-H, and C-S. This data is essential for building accurate models for molecular dynamics simulations.
Theoretical calculations on furan (B31954) and tetrahydrofuran (B95107) have shown good agreement with experimental data for properties like heats of formation, validating the accuracy of these computational approaches. pnnl.gov
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Methodological Basis |
| Heat of Formation (298 K) | -40 to -50 kcal/mol (estimated) | Based on values for tetrahydrofuran (-44.0 kcal/mol) and introduction of the sulfinic acid group. pnnl.gov |
| HOMO Localization | Primarily on the sulfinic acid moiety, specifically the sulfur lone pair and S=O π-orbital. | General principles of electronic structure for sulfinic acids. |
| LUMO Localization | Distributed across the σ* orbitals of the S-O and O-H bonds. | General principles of electronic structure for sulfinic acids. |
| Dipole Moment | > 2.0 D | The presence of the polar sulfinic acid group significantly increases the dipole moment compared to tetrahydrofuran (1.63 D). wikipedia.org |
Conformational Analysis and Stereochemical Predictions
The five-membered tetrahydrofuran (THF) ring is not planar and exists in a dynamic equilibrium between various puckered conformations. This process, known as pseudorotation, typically involves two main conformers: a twisted (C₂) symmetry and a bent or envelope (Cₛ) symmetry. rsc.org The introduction of a substituent at the 2-position, such as the sulfinic acid group, significantly influences the conformational landscape.
Computational modeling predicts that the bulky and polar -SO₂H group will create a higher energy barrier for pseudorotation compared to unsubstituted THF. The analysis focuses on identifying the most stable conformers by considering:
Steric Hindrance: The sulfinic acid group can exist in either an axial or equatorial position relative to the THF ring. The equatorial position is generally favored to minimize steric clashes with the hydrogen atoms on the ring.
Intramolecular Hydrogen Bonding: The proton of the sulfinic acid group can potentially form a hydrogen bond with the ether oxygen of the THF ring. This interaction would stabilize specific conformers where the two groups are in close proximity.
Studies on the tetrahydrofuran cation have successfully used computational methods to predict and assign its C₂ conformation, demonstrating the power of these techniques in determining precise molecular structures. rsc.org Similar approaches applied to this compound allow for the prediction of the most stable stereochemical arrangements.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Position | Key Dihedral Angle (C5-O1-C2-S) | Predicted Relative Energy (kcal/mol) |
| 1 | Equatorial | ~150° | 0.0 (most stable) |
| 2 | Axial | ~90° | 1.5 - 2.5 |
| 3 | Equatorial (H-bonded) | ~60° | 0.5 - 1.5 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, modeling the path a reaction takes from reactants to products. This involves mapping the potential energy surface to locate transition states (TS), which are the energy maxima along the reaction coordinate.
A key reaction of sulfinic acids is their role as hydrogen atom transfer (HAT) agents. rsc.org Theoretical models, such as the CBS-QB3 method, have been used to study the HAT reaction between sulfinic acids and radicals. rsc.org These calculations predict the geometry of the transition state and the activation free energy (ΔG‡) for the reaction. rsc.org For instance, the O–H bond dissociation enthalpy (BDE) for sulfinic acids is calculated to be around 78 kcal mol⁻¹, which is a critical parameter for modeling HAT reactivity. rsc.org
By applying these methods to this compound, one can model its reactions, such as:
Oxidation: The pathway for oxidation of the sulfinic acid to a sulfonic acid.
Radical Reactions: The transfer of a hydrogen atom from the sulfinic acid to a radical species. The transition state for this process involves an elongated O-H bond as the hydrogen is transferred to the incoming radical. rsc.org
These models provide quantitative predictions of reaction rates and can explain how factors like solvent influence reactivity. rsc.org
Table 3: Calculated Parameters for a Representative H-Atom Transfer Reaction
| Reaction Parameter | Value | Description |
| O-H Bond Dissociation Enthalpy (BDE) | ~78 kcal mol⁻¹ | The energy required to break the O-H bond homolytically. rsc.org |
| Activation Free Energy (ΔG‡) for HAT to Alkyl Radicals | 10-12 kcal mol⁻¹ | The free energy barrier for the hydrogen atom transfer process. rsc.org |
| Transition State Geometry | Elongated O-H bond | Characterized by a linear arrangement of the C-O···H···Radical atoms. rsc.org |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Theoretical calculations can accurately predict spectroscopic properties, which serves as a vital tool for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the corresponding molecular motions. For this compound, key predicted vibrations include the O-H stretch, the asymmetric and symmetric S=O stretches, and the C-S stretch. Computational studies on related molecules like TFE-THF complexes have shown that calculated frequencies correspond well with experimental observations. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's conformation. By comparing the calculated shifts for different conformers with experimental data, the dominant conformation in solution can be determined.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. For this compound, these transitions would likely be n → σ* or π → π* transitions associated with the sulfinic acid group.
Table 4: Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Wavenumber / Chemical Shift | Assignment |
| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Associated with the acidic proton, broadened by hydrogen bonding. |
| IR | S=O Stretch | 1090-1150 cm⁻¹ | Asymmetric and symmetric stretching of the sulfoxide (B87167) group. |
| ¹H NMR | H on C2 | 3.5 - 4.5 ppm | Deshielded due to proximity to the ether oxygen and sulfinic acid group. |
| ¹³C NMR | C2 | 70 - 80 ppm | Deshielded by adjacent heteroatoms. |
Molecular Dynamics Simulations for Solvent Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a solute in a solvent. nih.gov For this compound, MD simulations are used to understand how solvent molecules, such as water, interact with the solute and influence its properties. osti.gov
Key insights from MD simulations include:
Solvation Shell Structure: MD simulations reveal the arrangement and orientation of solvent molecules in the immediate vicinity of the solute. Water molecules are expected to form strong hydrogen bonds with the sulfinic acid group, acting as both hydrogen bond donors and acceptors. nih.gov
Conformational Dynamics: The solvent can affect the conformational equilibrium of the THF ring. Polar solvents may stabilize conformers with a larger dipole moment. MD simulations can quantify the relative populations of different conformers in a given solvent. acs.org
Transport Properties: These simulations can be used to calculate properties like the diffusion coefficient of the molecule in a particular solvent.
Studies investigating co-solvent systems, such as THF-water mixtures, use MD simulations to understand the microscopic interactions that govern macroscopic properties, which is crucial for applications in biomass processing and chemical synthesis. nih.govnih.gov Ab initio MD simulations, which combine molecular dynamics with electronic structure calculations on-the-fly, can even model chemical reactions and breakdown mechanisms in solution. chemrxiv.org
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)
Chromatographic methods are fundamental for separating Tetrahydrofuran-2-sulfinic acid from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of polar, non-volatile compounds like sulfinic acids. For analogous compounds such as cysteine sulfinic acid and cysteic acid, methods have been developed using cation-exchange or anion-exchange columns. nih.govresearchgate.net For instance, a method for separating cysteine sulfinic acid and cysteic acid utilized a strong-base anion-exchange column for effective separation. nih.gov Given the structural similarities, a similar anion-exchange or reversed-phase ion-pair chromatography approach would be effective for this compound. researchgate.net The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) as a component in the mobile phase is common in reversed-phase HPLC due to its strong elution strength. atamanchemicals.com
Gas Chromatography (GC): Direct analysis of sulfinic acids by GC is challenging due to their low volatility and thermal lability. Therefore, derivatization is typically required to convert the analyte into a more volatile and stable form. chromforum.orgrsc.org For related compounds, such as methane (B114726) sulfonic acid, derivatization to form a methyl ester has been explored, though the resulting derivative can be hazardous. chromforum.org The analysis is then performed on a suitable capillary column, such as an Agilent HP-5ms, coupled with a mass spectrometer for detection (GC/MS). rsc.org
Table 1: Typical Chromatographic Conditions for Sulfinic Acid Analysis
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Notes |
|---|---|---|---|---|
| HPLC | Anion-Exchange (e.g., ISA-07/S2504) nih.gov | Aqueous buffers (e.g., phosphate (B84403) buffer) google.com | Fluorescence (with post-column derivatization) nih.gov, UV google.com | Suitable for direct analysis of the acid. |
| GC/MS | Capillary (e.g., HP-5ms) rsc.org | Inert gas (e.g., Helium) rsc.org | Mass Spectrometry (MS) | Requires prior derivatization to increase volatility. |
Advanced Derivatization Strategies for Enhanced Detection
To overcome the challenges associated with the analysis of sulfinic acids, particularly in complex matrices or when high sensitivity is required, advanced derivatization strategies are employed. These strategies aim to enhance the chromatographic properties and detector response of the analyte.
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. This can be achieved by converting the acidic proton into a less polar functional group. Common derivatization reactions for acidic compounds include esterification. For example, forming a methyl ester can make the compound suitable for GC analysis. chromforum.org Another approach involves reacting the sulfinic acid with a reagent like benzyl (B1604629) bromide to form a more stable and volatile ester derivative. research-solution.com
For HPLC analysis, derivatization is often used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. A widely used method for amino acids, which can be adapted for sulfinic acids, is post-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol. nih.gov This reaction forms a highly fluorescent isoindole derivative that can be detected with high sensitivity. Another reagent, 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid ammonium (B1175870) salt (SBD-F), is also used for the derivatization of thiols to produce fluorescent adducts for HPLC analysis. diva-portal.org For sulfinic acids specifically, reaction with arenesulfinic acids can yield sulfonamides, which can be quantified by fluorescence analysis if a fluorescent tag is incorporated. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (MALDI, ESI)
Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise molecular weight determination and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most relevant MS techniques.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for polar and thermally labile molecules like sulfinic acids. It allows the molecule to be ionized directly from a solution, typically generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. ESI-MS has been successfully used to detect sulfenic, sulfinic, and sulfonic acids, often in the context of protein modifications. rsc.orgnih.govresearchgate.net Direct ESI-MS analysis can also be used to study reaction mechanisms, for instance, by capturing key intermediates in catalytic reactions involving sulfinic acids. acs.org However, care must be taken during sample preparation, as the use of solvents like tetrahydrofuran (THF) can sometimes lead to oxidation of sulfur-containing compounds to their sulfonic acid form, which would be detectable by ESI-MS. benicewiczgroup.comnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While more commonly associated with large biomolecules, MALDI-MS can also be applied to smaller organic molecules. For sulfinic and sulfonic acids, particularly in the context of peptide or protein analysis, MALDI-TOF (Time-of-Flight) MS is used to identify modifications. nih.govacs.orgshimadzu.com Derivatization strategies that introduce a charge, such as creating sulfonic acid derivatives, can enhance MALDI signals and facilitate sequencing. acs.orgshimadzu.com
A photochemical reaction between tetrahydrofuran (THF) and sulfur dioxide was found to produce this compound. The anilinium salt of this acid was analyzed by mass spectrometry, which showed characteristic fragment ions at m/e 93 (aniline), 70 (dihydrofuran+), 64 (SO₂⁺), and 48 (SO⁺). oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Through various NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the tetrahydrofuran ring, protons at different positions will exhibit distinct chemical shifts and coupling patterns. Protons on carbons adjacent to the oxygen atom (C5) are typically found in the range of 3.6-4.0 ppm. google.compearson.com The proton at the C2 position, being attached to a carbon bearing both an oxygen and the sulfinic acid group, would be expected to appear at a downfield chemical shift, likely around 4.0-6.0 ppm, influenced by the electronegativity of the adjacent groups. oup.com For example, the methine proton in an anilinium salt of 2-tetrahydrofuransulfinic acid was observed as a triplet at 5.8-6.05 ppm. oup.com
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For a simple tetrahydrofuran molecule, the carbons adjacent to the oxygen (C2 and C5) appear around 68 ppm, while the other carbons (C3 and C4) appear around 26 ppm. chemicalbook.com In this compound, the C2 carbon, being attached to two electronegative atoms (oxygen and sulfur), would be shifted significantly downfield. For comparison, in a related tetrahydrofuran derivative, the C2 carbon appears at 78.3 ppm. google.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.
COSY would establish the coupling relationships between protons, confirming the sequence of methylene (B1212753) groups in the THF ring.
HSQC would correlate each proton with its directly attached carbon atom. tntech.edu
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for placing the sulfinic acid group at the C2 position by showing a correlation from the C2-proton to the carbons of the sulfinic acid group (if applicable) and to other carbons in the ring. researchgate.net
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) | Rationale/Comparison |
|---|---|---|---|
| H2 (methine) | 4.0 - 6.0 | ~75 - 85 | Adjacent to O and SO₂H group. google.comoup.com |
| H3, H4 (methylene) | 1.8 - 2.5 | ~25 - 35 | Typical range for THF ring methylene groups. chemicalbook.comhmdb.ca |
| H5 (methylene) | 3.7 - 4.2 | ~65 - 70 | Adjacent to ring oxygen. chemicalbook.comhmdb.ca |
| S-OH | Variable, broad | N/A | Acidic proton, exchangeable. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the sulfinic acid, characteristic of a hydrogen-bonded carboxylic acid-like dimer.
C-H Stretch: Absorptions for the methylene (CH₂) groups of the THF ring will appear just below 3000 cm⁻¹.
S=O Stretch: A strong, characteristic band for the sulfoxide (B87167) S=O stretch is expected in the range of 1050-1100 cm⁻¹.
C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkage in the THF ring will produce strong bands, typically around 1070 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For sodium alkyl sulfinates, characteristic Raman shifts have been identified. acs.orgacs.org The S=O stretching vibration is also Raman active. For related sulfonated compounds, Raman spectroscopy has been used to identify molecular markers for both the acidic (-SO₃H) and sulfonate (-SO₃⁻) forms. nih.govresearchgate.net The C-S and S-O vibrations in pyridine-3-sulfonic acid are enhanced in Surface-Enhanced Raman Scattering (SERS) spectra, suggesting this technique could be useful for analyzing this compound as well. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H (in SO₂H) | Stretching | 2500 - 3300 (broad) | IR |
| C-H (in THF) | Stretching | 2850 - 2960 | IR, Raman |
| S=O (sulfoxide) | Stretching | 1050 - 1100 | IR, Raman |
| C-O-C (ether) | Asymmetric Stretch | ~1070 | IR |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
There is no specific information available detailing the use of Tetrahydrofuran-2-sulfinic acid as a chiral auxiliary or ligand in asymmetric synthesis.
Application as a Reagent in Organic Transformations
Detailed research findings on the application of this compound as a specific reagent in organic transformations are not documented.
Utilization as a Building Block for Complex Molecule Synthesis
While compounds containing the tetrahydrofuran (B95107) motif are common building blocks, there is no specific literature on the utilization of this compound for the synthesis of complex molecules. nih.gov
Integration into Specialized Polymer Architectures
Information regarding the integration of the this compound moiety into specialized polymer architectures could not be found.
Role in Catalytic Systems
There is no available data on the role of this compound within catalytic systems.
Chemical Stability and Degradation Pathways
Oxidative Stability and Decomposition Mechanisms
Sulfinic acids are trivalent sulfur oxyacids that are generally considered to be susceptible to oxidation. nih.gov One-electron oxidation of sulfinic acids yields sulfonyl radicals, which are key intermediates in various synthetic transformations. nih.gov These radicals can participate in further reactions, often leading to the formation of sulfones through radical additions to double and triple bonds. nih.gov
The oxidation of sulfinic acids can also lead to the formation of the more stable sulfonic acids. nih.govoregonstate.edu In the presence of other sulfinic acid molecules, intermediates from decomposition can react further to form disulfides and thiolsulfonates. oregonstate.edu The autoxidizability of sulfinic acids is a known characteristic, though the rate of the key propagating reaction of the resulting sulfonyl radical with oxygen is significantly slower in organic solvents compared to water. nih.gov
The tetrahydrofuran (B95107) (THF) ring itself is also prone to oxidation. Studies on the oxidation of THF have shown that it can be converted to γ-butyrolactone. researchgate.net In biological systems, the degradation of THF is proposed to proceed through an oxidation pathway where THF is first oxidized to 2-hydroxytetrahydrofuran, which then converts to γ-butyrolactone and subsequently to 4-hydroxybutyrate. nih.gov The oxidation of THF with nitric acid can form succinic acid. eschemy.com
Given these reactivities, the oxidative decomposition of Tetrahydrofuran-2-sulfinic acid likely involves two main pathways:
Oxidation of the sulfinic acid group to a sulfonic acid group.
Oxidation of the tetrahydrofuran ring, potentially leading to ring-opening and the formation of compounds like γ-butyrolactone-sulfinic acid or further degradation products.
The decomposition may involve the formation of sulfinyl sulfones as key intermediates, which can undergo homolytic scission of the sulfur-sulfur bond. oregonstate.edu
| Oxidizing Agent | Affected Group | Potential Decomposition Products |
| Oxygen (autoxidation) | Sulfinic acid | Tetrahydrofuran-2-sulfonic acid, Disulfides, Thiolsulfonates nih.govoregonstate.edu |
| Strong Oxidants (e.g., Nitric Acid) | Tetrahydrofuran ring | Succinic acid derivative eschemy.com |
| General Oxidation | Tetrahydrofuran ring | γ-butyrolactone derivative researchgate.net |
Thermal Stability and Degradation Products
The thermal stability of this compound is influenced by both the THF ring and the sulfinic acid group. While THF itself is relatively stable, it can be dehydrated to butadiene at high temperatures (e.g., 270 °C with an acid phosphate (B84403) catalyst). eschemy.com
The thermal decomposition of sulfinic acids and their derivatives, such as sulfinyl sulfones (sulfinic anhydrides), has been studied. oregonstate.eduacs.org The thermal decomposition of aromatic sulfinyl sulfones involves the homolytic cleavage of the sulfur-sulfur bond, which is significantly more facile than the same process in related sulfur compounds like disulfides or thiolsulfonates. oregonstate.edu This suggests that if this compound forms an anhydride, it would be thermally labile.
Research on dendritic antioxidants with ester chain ends shows that their thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) and pressurized differential scanning calorimetry (PDSC). reading.ac.uk Without specific experimental data for this compound, its thermal degradation is expected to proceed via cleavage of the C-S bond or decomposition of the sulfinic acid group, potentially leading to the release of sulfur dioxide and formation of products derived from the THF radical.
| Condition | Potential Degradation Pathway | Likely Products |
| High Temperature | Dehydration of THF ring | Butadiene derivative, Water eschemy.com |
| Thermal Decomposition | Homolytic cleavage of C-S bond | THF radical, SO2 oregonstate.edu |
| Thermal Decomposition | Decomposition of sulfinic acid group | Volatile sulfur compounds, THF-derived organics oregonstate.edu |
Stability under Varied pH Conditions
The stability of this compound is expected to be pH-dependent due to the acidic nature of the sulfinic acid group and the potential for acid- or base-catalyzed reactions of the THF ring.
Sulfinic acids are Brønsted acids and will exist in their protonated form (RSO₂H) under acidic conditions and as the sulfinate anion (RSO₂⁻) under basic conditions. rsc.org The reactivity and stability of the molecule can be influenced by its protonation state.
The THF ring can undergo acid-catalyzed hydrolysis or polymerization. For instance, in the presence of strong acids like sulfuric acid, THF can be part of reactions that lead to the formation of various products, including levulinic acid and formic acid from biomass-derived sugars in aqueous THF solutions. ucr.eduatamanchemicals.com The presence of an acid catalyst can promote the hydrolysis of polysaccharides in a THF-water system. researchgate.net
In alkaline conditions, the stability might also be compromised. While THF itself is generally stable, the presence of the sulfinic acid group could influence its reactivity. Studies on the degradation of THF by microorganisms show a dependence on pH, with degradation occurring over a wide pH range (4.0 to 11.0), indicating that the ring can be broken down under both acidic and alkaline conditions. nih.gov Polymeric membranes containing sulfonic acid groups have been developed to be stable across the full pH range of 0-14. rsc.org
| pH Condition | Effect on Functional Group | Potential Outcome |
| Acidic (low pH) | Protonation of sulfinic acid; Acid-catalyzed ring opening of THF | Increased potential for hydrolysis and degradation of the THF ring. ucr.eduatamanchemicals.comresearchgate.net |
| Neutral (pH ~7) | Equilibrium between protonated and deprotonated sulfinic acid | Generally more stable, but microbial degradation is possible. nih.gov |
| Alkaline (high pH) | Deprotonation to sulfinate anion | Potential for base-catalyzed reactions. |
Photochemical Degradation Studies
Photochemical degradation involves the absorption of light, leading to chemical reactions. Both sulfinic acids and the THF moiety can be susceptible to photochemical degradation.
Studies on aromatic sulfinyl sulfones have shown that their decomposition involves the homolytic scission of the sulfur-sulfur bond into radicals. oregonstate.edu The photolysis of sulfinic acids can generate sulfonyl radicals, which are highly reactive intermediates. nih.govrsc.org Research on polysulfonates has demonstrated that they can undergo photodegradation upon exposure to UV irradiation, leading to a decrease in molecular weight and the formation of sulfonic acid. researchgate.net
The photolysis of methanesulfenic acid, a simple sulfenic acid, in a matrix at 254 nm leads to dissociation. acs.org While sulfenic acids are different from sulfinic acids, this indicates the general photosensitivity of sulfur oxyacids. The photochemical degradation of this compound would likely be initiated by the absorption of UV light by the sulfinic acid group, leading to the formation of a tetrahydrofuranyl radical and a sulfonyl radical via C-S bond cleavage. These radicals would then undergo further reactions, leading to a variety of degradation products.
| Radiation Source | Proposed Mechanism | Potential Products |
| UV light (e.g., 365 nm) | Homolytic cleavage of the C-S bond | Tetrahydrofuranyl radical, Sulfonyl radical (SO₂H) oregonstate.edursc.orgresearchgate.net |
| UV light | Further reaction of radicals | Ring-opened products, smaller molecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
